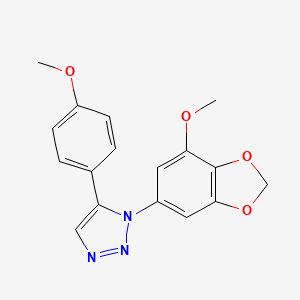![molecular formula C17H21N3O3 B11054961 (2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B11054961.png)
(2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone is a complex organic molecule featuring both imidazole and azepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common approach starts with the formation of the imidazo[1,2-a]azepine core, which can be synthesized through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism by which (2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: Known for their broad pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-triazole derivatives: Exhibiting significant biological activities such as antifungal and anticancer effects.
Thiazole derivatives: Used in various therapeutic applications due to their diverse biological activities.
Uniqueness
(2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone: stands out due to its unique structural features, combining both imidazole and azepine rings, which may confer distinct biological activities and therapeutic potential not seen in other similar compounds .
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
(2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H21N3O3/c1-22-12-8-7-11(10-13(12)23-2)16(21)15-17(18)19-14-6-4-3-5-9-20(14)15/h7-8,10H,3-6,9,18H2,1-2H3 |
InChI Key |
CDLXJKUAMRVGCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(N=C3N2CCCCC3)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054879.png)
![octahydro-1H-cyclopenta[b]pyridin-4-ol](/img/structure/B11054884.png)

![5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11054890.png)
![3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11054898.png)
![3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B11054906.png)
![3-(4-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054912.png)
![N-(1,3-benzothiazol-2-yl)-2-chloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B11054931.png)
![3-(2-Chlorophenyl)-6-(2,6-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054938.png)
![2-(2,4-dichlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11054942.png)
![2-{[(4Z)-1-(4-chlorophenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11054952.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11054960.png)
![N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide](/img/structure/B11054968.png)
![2-(trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11054975.png)
